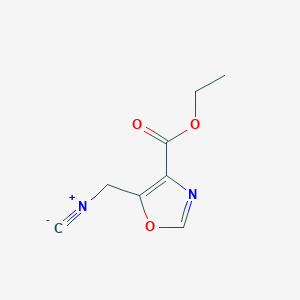
3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB or MMBI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies. In
Wirkmechanismus
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
This inhibition could lead to a decrease in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
It is plausible that it might affect the arachidonic acid pathway, given that cox enzymes, which are potential targets of this compound, play a key role in converting arachidonic acid into pro-inflammatory mediators .
Result of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that it might lead to a reduction in inflammation at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. One area of research is the development of more potent and selective analogs of this compound for cancer treatment. Another area of research is the study of the potential use of this compound in the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential uses in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It has been extensively studied for its potential use in cancer treatment, as well as its anti-inflammatory and neuroprotective properties. While further studies are needed to fully understand the mechanism of action and potential side effects of this compound, this compound has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-8-9-14(23-4)15-16(11)24-18(20(15)2)19-17(21)12-6-5-7-13(10-12)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHSQIWYCNVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)


![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)


![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

